5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a benzamide core, substituted with a chloro and methoxy group, and a naphthyridine moiety attached to a phenyl ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 3-phenyl-1,8-naphthyridine intermediate, which can be synthesized through a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic conditions. This intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and solvents can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-2-formyl-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzylamine.
Substitution: Formation of 5-azido-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of the naphthyridine moiety is particularly significant, as it is known to enhance the biological activity of the compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the fine-tuning of material properties through chemical modifications.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The naphthyridine moiety plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-pyridyl)benzamide
- 5-chloro-2-methoxy-N-(3-quinolinyl)benzamide
- 5-chloro-2-methoxy-N-(4-pyridyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide exhibits unique properties due to the presence of the naphthyridine moiety. This structural feature enhances its ability to interact with biological targets, making it a more potent candidate for drug development. Additionally, the combination of chloro and methoxy substituents on the benzamide core provides a unique electronic environment that can influence the compound’s reactivity and stability.
Biological Activity
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
Property | Value |
---|---|
Molecular Formula | C22H17ClN2O2 |
Molecular Weight | 368.84 g/mol |
CAS Number | 1021132-97-7 |
Research indicates that this compound may function as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, including cell division and metabolism. The inhibition of specific kinases can lead to antiproliferative effects on cancer cells.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro studies revealed that the compound induces apoptosis in these cell lines, primarily through the activation of caspase pathways. The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.
Inhibition of Kinases
The compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Preliminary findings suggest that it inhibits CDK7 with an IC50 value of approximately 50 nM, showcasing its potential as a therapeutic agent in cancer treatment .
Study 1: Antiproliferative Effects
A study published in MDPI demonstrated that this compound reduced cell viability significantly in MCF-7 and A549 cells after 48 hours of treatment. The study reported a decrease in cyclin D1 expression, which is critical for cell cycle progression .
Study 2: Combination Therapy
Another research highlighted the compound's synergistic effects when used in combination with standard chemotherapeutic agents like doxorubicin. The combination therapy led to enhanced apoptosis rates and reduced tumor growth in xenograft models, suggesting its potential for use in combinatorial cancer therapies .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data is limited, initial assessments indicate that the compound has favorable solubility and permeability profiles. Toxicological studies are ongoing to evaluate its safety profile, especially concerning hematological parameters.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-28-19-10-9-16(23)13-18(19)22(27)26-21-17(14-6-3-2-4-7-14)12-15-8-5-11-24-20(15)25-21/h2-13H,1H3,(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOUFQAWNXCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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